molecular formula C10H10ClF3N2O B11724071 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride

Cat. No.: B11724071
M. Wt: 266.65 g/mol
InChI Key: HRBUCGGOKQYPCJ-UHFFFAOYSA-N
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Description

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is a chemical compound with the molecular formula C10H10ClF3N2O. It is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride typically involves the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present .

Scientific Research Applications

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is unique due to the combination of its cyclopropyl, trifluoromethyl, and propanoyl chloride groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry .

Biological Activity

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄ClF₃N₃O
  • Molecular Weight : 299.7 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:

  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting tumor growth. For instance, they have been reported to effectively inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
  • Anti-inflammatory Effects : Several studies highlight the anti-inflammatory properties of pyrazole compounds. They modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
  • Antibacterial and Antifungal Properties : The compound has demonstrated activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound primarily involve:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit specific kinases involved in cancer progression.
  • Modulation of Signaling Pathways : They may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits BRAF(V600E), EGFR
Anti-inflammatoryReduces markers of inflammation
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalActive against common fungal pathogens

Table 2: Case Studies on Pyrazole Derivatives

Study ReferenceCompound TestedFindings
Umesha et al. (2009)Various pyrazole carboxamidesNotable antifungal activity observed
Goulioukina et al. (2016)1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-pyrazolesSynergistic effect with doxorubicin in breast cancer cells
Recent Review (2022)Multiple pyrazole derivativesComprehensive review on SAR and bioactivity

Properties

Molecular Formula

C10H10ClF3N2O

Molecular Weight

266.65 g/mol

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl chloride

InChI

InChI=1S/C10H10ClF3N2O/c11-9(17)3-4-16-7(6-1-2-6)5-8(15-16)10(12,13)14/h5-6H,1-4H2

InChI Key

HRBUCGGOKQYPCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CCC(=O)Cl)C(F)(F)F

Origin of Product

United States

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